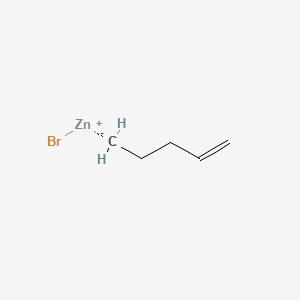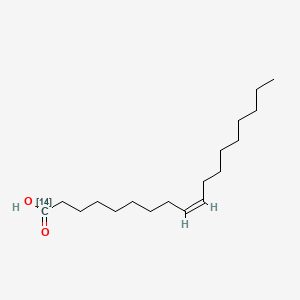
AG-041R
Vue d'ensemble
Description
AG-041R is a cholecystokinin-B/gastrin receptor antagonist. The cholecystokinin-B/gastrin receptor is a regulator of gastric acid secretion and mucosal growth, and it is abundantly expressed in the mammalian stomach . This compound has been studied for its potential therapeutic effects, particularly in stimulating chondrocyte proliferation and metabolism .
Applications De Recherche Scientifique
AG-041R has several scientific research applications:
Mécanisme D'action
Target of Action
AG-041R, also known as 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide, LS-83786, or CID 9807431, is a potent antagonist of the cholecystokinin-B/gastrin receptor (Gastrin/CCK-B) . The Gastrin/CCK-B receptor is a key regulator of gastric acid secretion and mucosal growth .
Mode of Action
this compound interacts with the Gastrin/CCK-B receptor, inhibiting its function . This interaction leads to a decrease in gastric acid secretion and mucosal growth, which are typically stimulated by the Gastrin/CCK-B receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B receptor pathway . By antagonizing this receptor, this compound disrupts the normal signaling process, leading to decreased gastric acid secretion and mucosal growth .
Result of Action
At the molecular and cellular level, this compound has been shown to stimulate the growth and proliferation of chondrocytes, cells that produce and maintain the cartilaginous matrix . This effect is dose-dependent, with lower concentrations of this compound (0.1 μM) stimulating cell growth and higher concentrations (10 μM) potentially being toxic to the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . This suggests that the route of administration and dosage can significantly impact the efficacy and stability of this compound .
Analyse Biochimique
Biochemical Properties
AG-041R plays a role in biochemical reactions, particularly in the context of chondrocyte growth and proliferation . It interacts with the Gastrin/CCK-B receptor, which is a regulator of gastric acid secretion and mucosal growth . The nature of these interactions involves the inhibition of the receptor, leading to various downstream effects .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. In rabbit primary chondrocytes, this compound stimulated cell growth and proliferation at a concentration of 0.1 μM, but this effect was suppressed at a concentration of 10 μM . It also influenced cell signaling pathways related to chondrocyte growth and glycosaminoglycan (GAG) synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the Gastrin/CCK-B receptor . This binding leads to the inhibition of the receptor, which in turn influences downstream signaling pathways. These pathways are involved in the regulation of chondrocyte growth and GAG synthesis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, treatment with this compound for 28 days accelerated chondrocyte growth and increased cell numbers
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a preclinical toxicological study on rats, oral administration of a high dose of this compound stimulated systemic cartilage hyperplasia . The specific threshold effects and any toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
Given its interaction with the Gastrin/CCK-B receptor, it is likely that it may influence pathways related to gastric acid secretion and mucosal growth
Méthodes De Préparation
AG-041R can be synthesized through several routes. One method involves the asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons, using chiral aldehyde catalysis . This method allows for the production of α,α-disubstituted non-proteinogenic α-amino acid compounds with high enantioselectivity. Another method involves the stereoselective alkylation of oxindole enolates . Industrial production methods typically involve these catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
AG-041R undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving halohydrocarbons.
Alkylation: The stereoselective alkylation of oxindole enolates is a key step in its synthesis.
Common reagents used in these reactions include chiral aldehydes, halohydrocarbons, and oxindole enolates. The major products formed from these reactions are α,α-disubstituted α-amino acids and other derivatives of this compound.
Comparaison Avec Des Composés Similaires
AG-041R is unique compared to other cholecystokinin-B/gastrin receptor antagonists due to its specific effects on chondrocyte proliferation and metabolism . Similar compounds include:
Proglumide: Another cholecystokinin receptor antagonist used to reduce gastric acid secretion.
Loxiglumide: A selective cholecystokinin-A receptor antagonist.
Devazepide: A cholecystokinin-A receptor antagonist with different therapeutic applications.
This compound stands out due to its potential in cartilage repair and its unique mechanism of action .
Propriétés
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159883-95-1, 199800-49-2 | |
| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-041R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














